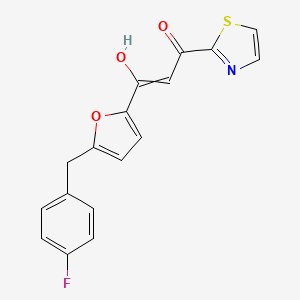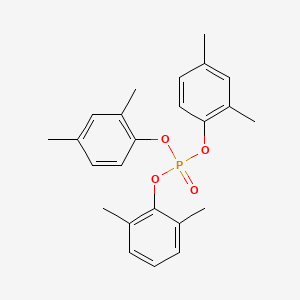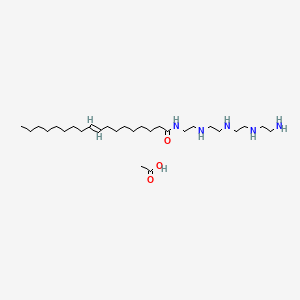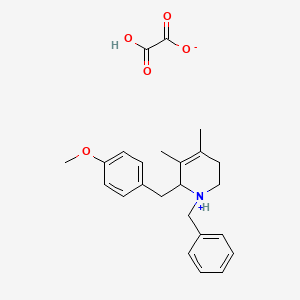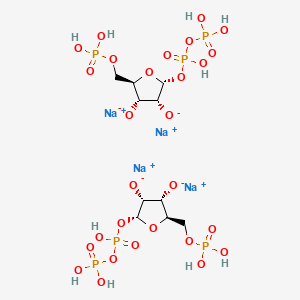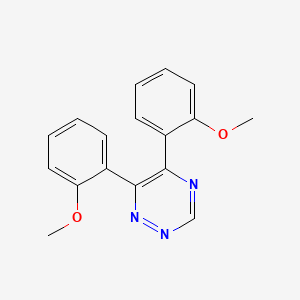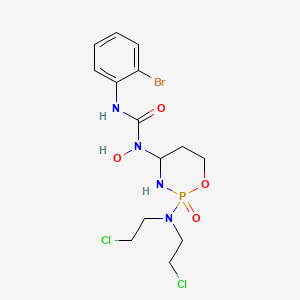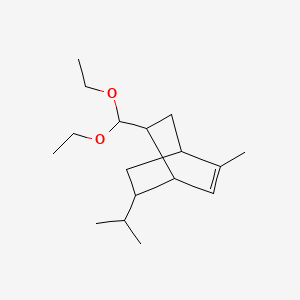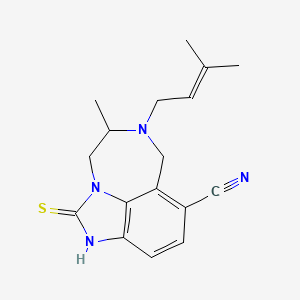![molecular formula C19H25N3O11S2 B12697301 (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid CAS No. 93919-36-9](/img/structure/B12697301.png)
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a nitroquinoline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the azabicyclo octane structure, followed by the introduction of the ethenyl group. The nitroquinoline moiety is then synthesized separately and coupled with the azabicyclo octane derivative under specific conditions. The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted quinolines or oxidized azabicyclo octane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products.
Mecanismo De Acción
The mechanism of action of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The nitroquinoline moiety is particularly important for its biological activity, as it can participate in redox reactions and interact with nucleophilic sites in proteins and DNA.
Comparación Con Compuestos Similares
Similar Compounds
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-aminoquinolin-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-hydroxyquinolin-4-yl)methanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
93919-36-9 |
|---|---|
Fórmula molecular |
C19H25N3O11S2 |
Peso molecular |
535.5 g/mol |
Nombre IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C19H21N3O3.2H2O4S/c1-2-12-11-21-9-7-13(12)10-17(21)19(23)15-6-8-20-18-14(15)4-3-5-16(18)22(24)25;2*1-5(2,3)4/h2-6,8,12-13,17,19,23H,1,7,9-11H2;2*(H2,1,2,3,4) |
Clave InChI |
ZYKWVBRBLRQCDC-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-])O.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




